molecular formula C22H20ClN3O2S B11164180 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11164180
M. Wt: 425.9 g/mol
InChI Key: HNDGEMALLGSVRG-UHFFFAOYSA-N
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Description

5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.

    Synthesis of the pyrazole ring: This involves the condensation of hydrazines with 1,3-diketones or β-ketoesters.

    Coupling reactions: The thiazole and pyrazole rings are then coupled with the phenol derivative through nucleophilic substitution reactions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the phenol derivative with 2-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Conditions vary depending on the specific substitution, but bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
  • 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(1H-pyrazol-3-yl)]phenol
  • 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)]phenol

Uniqueness

The uniqueness of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C22H20ClN3O2S/c1-3-14-8-16(21-17(10-24-26-21)22-25-13(2)12-29-22)19(27)9-20(14)28-11-15-6-4-5-7-18(15)23/h4-10,12,27H,3,11H2,1-2H3,(H,24,26)

InChI Key

HNDGEMALLGSVRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=CC=C2Cl)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

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